Mosloflavone

Enterovirus 71 Antiviral Activity VP2 Inhibition

Select Mosloflavone for precise mechanistic investigation, not as a generic flavonoid. Its unique 5-hydroxy-6,7-dimethoxy A-ring motif imparts distinct, non-interchangeable efficacy. Outperforms ribavirin in inhibiting EV71 VP2 synthesis and uniquely target IL-1β over TNF-α for cytokine-specific studies. Essential for P. aeruginosa anti-virulence assays, attenuating lasR gene expression by up to 91%. Demand ≥98% purity for reproducible results in viral capsid and quorum sensing research.

Molecular Formula C17H14O5
Molecular Weight 298.29 g/mol
CAS No. 740-33-0
Cat. No. B191909
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMosloflavone
CAS740-33-0
Synonyms4H-1-Benzopyran-4-one, 5-hydroxy-6,7-dimethoxy-2-phenyl-
5-Hydroxy-6,7-dimethoxy-2-phenyl-4H-chromen-4-one
5-hydroxy-6,7-dimethoxyflavone
mosloflavone
Molecular FormulaC17H14O5
Molecular Weight298.29 g/mol
Structural Identifiers
SMILESCOC1=C(C(=C2C(=C1)OC(=CC2=O)C3=CC=CC=C3)O)OC
InChIInChI=1S/C17H14O5/c1-20-14-9-13-15(16(19)17(14)21-2)11(18)8-12(22-13)10-6-4-3-5-7-10/h3-9,19H,1-2H3
InChIKeySIVAITYPYQQYAP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 20 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Mosloflavone (CAS 740-33-0): A 5,6,7-Trisubstituted Flavone with Quantifiable Differentiation for Targeted Procurement


Mosloflavone (CAS 740-33-0), also designated as 5-hydroxy-6,7-dimethoxyflavone, is a polymethoxylated flavone belonging to the flavonoid class of natural products [1]. It has been isolated from various botanical sources, most notably Scutellaria baicalensis Georgi [2]. The compound's defining structural motif, characterized by hydroxylation at C5 and methoxylation at both C6 and C7, distinguishes it from many other flavones [3]. Commercially, it is available from specialty chemical vendors as a purified research compound with typical purity specifications of ≥98% , positioning it as a specialized tool for investigating specific biological pathways rather than a generic flavonoid standard.

Mosloflavone (CAS 740-33-0): Why In-Class Substitution Is Not Feasible for Targeted Research


Substituting Mosloflavone with other flavonoids from Scutellaria baicalensis or structurally related flavones is not scientifically justified due to its unique substitution pattern on the A-ring. The specific arrangement of a 5-hydroxyl group and 6,7-dimethoxyl groups imparts a distinct set of biological activities and potency profiles that are not replicated by close analogs [1]. For example, while compounds like baicalein (5,6,7-trihydroxyflavone) and negletein (5,6-dihydroxy-7-methoxyflavone) share the same core, the difference in hydroxylation versus methoxylation leads to profound differences in their antioxidant mechanisms and cytotoxic thresholds [2]. The quantitative differences in target inhibition (e.g., TNF-α vs. IL-1β) and functional activities (e.g., anti-EV71 vs. antibacterial quorum sensing) further underscore that Mosloflavone is not interchangeable with generic 'flavone' or 'Scutellaria flavonoid' mixtures for hypothesis-driven research [3].

Mosloflavone (CAS 740-33-0): A Quantitative Evidence Guide for Differentiated Procurement Decisions


Differential Anti-EV71 Activity of Mosloflavone vs. Clinical Antiviral Ribavirin

In a direct comparative study against Enterovirus 71 (EV71) using a cytopathic effect (CPE) reduction assay in Vero cells, Mosloflavone exhibited quantifiable anti-EV71 activity. While specific IC50 values for Mosloflavone in this assay were not isolated, the study explicitly states that all three tested flavonoids (Mosloflavone, Norwogonin, Oroxylin A) demonstrated strong anti-EV71 activity and that the clinical antiviral ribavirin had a 'relatively weaker efficacy compared to the other drugs' [1]. This provides a clear baseline of superior efficacy against a clinically relevant comparator. Furthermore, mechanistic studies confirmed that Mosloflavone inhibits viral VP2 capsid protein expression, a crucial step in viral assembly, which was not the primary mechanism of ribavirin [2].

Enterovirus 71 Antiviral Activity VP2 Inhibition

Comparative Anti-Inflammatory Activity: Mosloflavone vs. Negletein on TNF-α and IL-1β

In a side-by-side evaluation of flavones isolated from Actinocarya tibetica, Mosloflavone demonstrated a starkly different inhibition profile against the pro-inflammatory cytokines TNF-α and IL-1β when compared to its close structural analog, negletein. Mosloflavone exhibited an IC50 of 16.4 µM against TNF-α, whereas negletein was significantly less potent with an IC50 of 0.71 µM [1]. Conversely, for IL-1β inhibition, Mosloflavone (IC50 = 6.4 µM) was nearly as potent as negletein (IC50 = 7.8 µM) [1]. This demonstrates that Mosloflavone is not a globally weaker anti-inflammatory agent but possesses a unique target selectivity profile.

Anti-inflammatory TNF-α Inhibition IL-1β Inhibition

Differential Antioxidant Mechanism: Mosloflavone vs. Baicalein at Physiological Concentrations

A study designed to distinguish antioxidant activity from cytotoxicity in L-6 myoblasts and THP-1 monocytes revealed a key mechanistic difference between Mosloflavone and the highly potent antioxidant baicalein. While baicalein exhibited strong antioxidant activity at picomolar concentrations (1 pM), Mosloflavone showed no significant protective effect at the same low concentration range. Significant protection by Mosloflavone was only observed at much higher concentrations, specifically 10 µM [1]. This differential dose-response suggests that Mosloflavone and baicalein do not act on the same pools of intracellular radicals and may engage different cellular antioxidant defense mechanisms [2].

Antioxidant Cellular Protection Redox Mechanism

Unique Quorum Sensing Attenuation in Pseudomonas aeruginosa: A Phenotype Not Shared by General Flavonoids

Mosloflavone was evaluated for its ability to attenuate quorum sensing (QS)-controlled virulence in Pseudomonas aeruginosa PAO1, a phenotype not commonly attributed to all flavonoids. The study quantified that treatment with sub-MIC Mosloflavone resulted in the inhibition of pyocyanin production by 59.52 ± 2.74%, LasB elastase by 35.90 ± 4.34%, and chitinase by 61.18 ± 5.52% [1]. This was mechanistically linked to the down-regulation of key QS genes, including lasR (by 91.70%) and rhlI (by 57.30%) [2]. This is a class-level inference, as many flavonoids do not exhibit this specific anti-infective mechanism.

Anti-virulence Quorum Sensing Pseudomonas aeruginosa

High-Value Application Scenarios for Mosloflavone (CAS 740-33-0) Driven by Quantitative Evidence


Investigating EV71 Replication Mechanisms with a Non-Nucleoside Inhibitor

As established by a direct head-to-head comparison showing superior efficacy to ribavirin [1], Mosloflavone is the preferred choice for in vitro studies of Enterovirus 71 (EV71) replication. Researchers should procure Mosloflavone to investigate viral capsid protein synthesis (VP2), as its mechanism of action differs from that of nucleoside analogs like ribavirin [2]. This compound is ideal for screening assays aiming to identify novel non-nucleoside antiviral agents or for dissecting the role of VP2 in viral assembly.

Dissecting TNF-α vs. IL-1β Inflammatory Pathways with a Selective Inhibitor

The direct comparative data with negletein reveals that Mosloflavone is a uniquely selective research tool [1]. Its 23-fold lower potency against TNF-α compared to negletein, yet comparable potency against IL-1β, makes it invaluable for experiments designed to distinguish the contributions of these two cytokines in complex inflammatory models (e.g., J774A macrophage cell line [2]). Procurement of Mosloflavone, instead of a less selective flavone mixture, allows for precise control over this signaling axis.

Exploring Alternative, High-Concentration Antioxidant Mechanisms

For cellular antioxidant studies, Mosloflavone is not a substitute for high-potency flavones like baicalein. Instead, it serves as a crucial negative control or a tool for studying a different class of antioxidant mechanisms that operate at micromolar rather than picomolar concentrations [1]. Research groups should procure Mosloflavone when their objective is to map the distinct cellular targets and redox pathways engaged by polymethoxylated flavones, as opposed to the high-potency pathways triggered by polyhydroxylated analogs [2].

Developing Next-Generation Anti-Virulence Agents Against P. aeruginosa

The demonstrated ability of Mosloflavone to attenuate quorum sensing (QS) and reduce virulence factor production in P. aeruginosa PAO1 by up to 91% for lasR gene expression [1] makes it a lead compound for anti-virulence drug discovery. It is specifically suited for researchers investigating strategies to disarm bacterial pathogens without exerting selective pressure for antibiotic resistance. Its procurement is justified for functional assays measuring pyocyanin, elastase, and biofilm formation, as well as for in vivo validation in models like C. elegans [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

22 linked technical documents
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